molecular formula C21H17N3O3 B1486632 methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate CAS No. 1152430-05-1

methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No. B1486632
CAS RN: 1152430-05-1
M. Wt: 359.4 g/mol
InChI Key: MDOUVAACPOXRMO-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Structure Transformation

A study by Gubaidullin et al. (2014) explores the tautomerism of aza heterocycles, including compounds structurally similar to the query molecule. They identified the structural transformation products of these compounds in both crystal and solution, noting their instability in solution and the formation of complex mixtures upon attempts at recrystallization or synthesis (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Synthesis of Disubstituted Pyrazolopyridines

Grošelj et al. (2015) described the synthesis of 1,5-disubstituted pyrazolopyridine derivatives, which are closely related to the query compound. Their work outlines a synthetic route that produces these compounds from commercially available materials, highlighting the synthetic versatility of pyrazolopyridine derivatives (Grošelj, Pušavec, Golobič, Dahmann, Stanovnik, & Svete, 2015).

Transformations into Pyrazolopyridine Carboxylates

Stanovnik et al. (2003) investigated the transformation of alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate into various substituted pyrazolopyridine carboxylates, demonstrating the reactivity of these compounds toward N- and C-nucleophiles (Stanovnik, Bevk, Jakše, Svete, Golobič, & Golič, 2003).

Novel Heterocycles Synthesis

El‐Dean et al. (2018) focused on synthesizing novel fused pyrazolopyrazines and related heterocycles, showing the potential of pyrazolopyridine derivatives as precursors in the construction of complex heterocyclic structures. This study emphasizes the broad applicability of these compounds in creating pharmacologically interesting molecules (El‐Dean, Radwan, Zaki, & Abdul‐Malik, 2018).

Ultrasound-Promoted Synthesis

Nikpassand et al. (2010) developed a method for synthesizing fused polycyclic pyrazolopyridines using ultrasound-promoted regioselective reactions, demonstrating an innovative approach to efficiently generate complex pyrazolopyridine derivatives with high yields in short reaction times (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

properties

IUPAC Name

methyl 5-benzyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-27-21(26)18-14-23(12-15-8-4-2-5-9-15)13-17-19(18)22-24(20(17)25)16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOUVAACPOXRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
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methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
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methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
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methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
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methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
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methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

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